molecular formula C15H13BrClN3O3 B3013703 1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide CAS No. 448251-28-3

1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide

Cat. No.: B3013703
CAS No.: 448251-28-3
M. Wt: 398.64
InChI Key: VONJRKTZZOKVRX-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide is a synthetic organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings

Scientific Research Applications

1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: This compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms of action.

Preparation Methods

The synthesis of 1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide typically involves multiple steps. One common route includes the reaction of 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride. This intermediate is then reacted with 4-chlorophenylhydrazine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine sites, using reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound can interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

1-(2-(4-Bromophenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide can be compared with similar compounds such as:

    1-(2-(4-Chlorophenoxy)acetyl)-4-(4-bromophenyl)semicarbazide: This compound has the positions of bromine and chlorine atoms reversed, which can lead to differences in reactivity and biological activity.

    1-(2-(4-Methoxyphenoxy)acetyl)-4-(4-chlorophenyl)semicarbazide: The presence of a methoxy group instead of bromine can significantly alter the compound’s chemical properties and applications.

    1-(2-(4-Bromophenoxy)acetyl)-4-(4-fluorophenyl)semicarbazide: Substitution of chlorine with fluorine can affect the compound’s stability and interaction with molecular targets.

Properties

IUPAC Name

1-[[2-(4-bromophenoxy)acetyl]amino]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClN3O3/c16-10-1-7-13(8-2-10)23-9-14(21)19-20-15(22)18-12-5-3-11(17)4-6-12/h1-8H,9H2,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONJRKTZZOKVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NNC(=O)COC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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